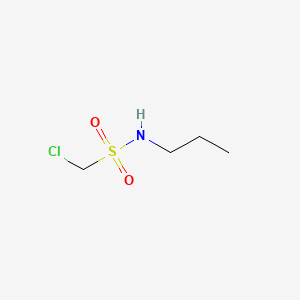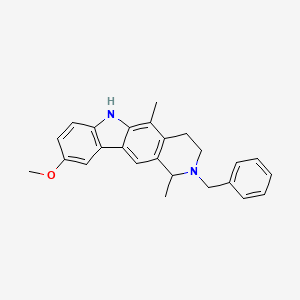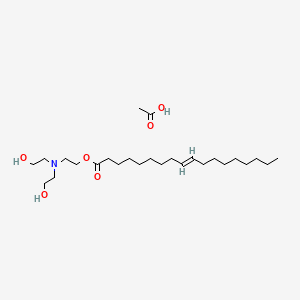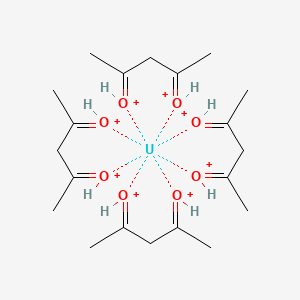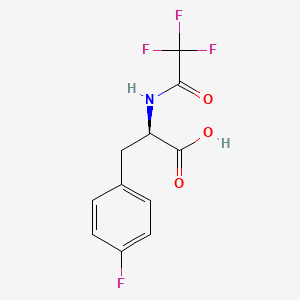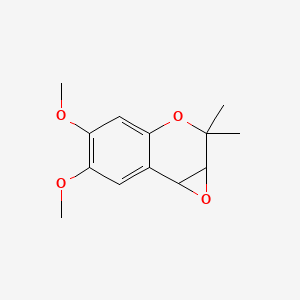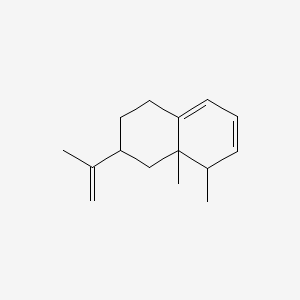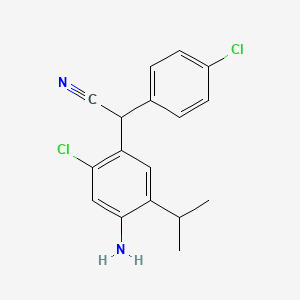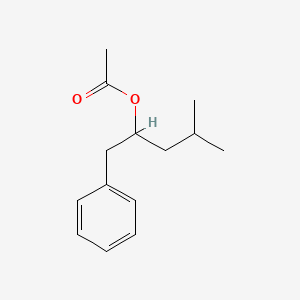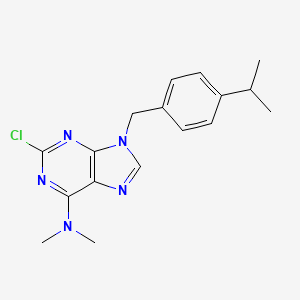
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)-: is a chemical compound with a complex structure that includes a purine base, a chloro group, and a dimethylated amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: Under certain conditions, the compound can undergo hydrolysis, breaking down into simpler molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the purine ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, useful in various chemical reactions and processes .
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers are exploring its use in developing new drugs, particularly those targeting specific enzymes or receptors in the body .
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism by which 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroadenine: A similar compound with a chloro group at the 2-position of the purine ring.
2-Amino-6-chloropurine: Another related compound with both amino and chloro groups on the purine ring.
Uniqueness
What sets 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)- apart is its specific substitution pattern and the presence of the dimethylamine group.
Propiedades
Número CAS |
115204-57-4 |
|---|---|
Fórmula molecular |
C17H20ClN5 |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
2-chloro-N,N-dimethyl-9-[(4-propan-2-ylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C17H20ClN5/c1-11(2)13-7-5-12(6-8-13)9-23-10-19-14-15(22(3)4)20-17(18)21-16(14)23/h5-8,10-11H,9H2,1-4H3 |
Clave InChI |
HSZPLSPCJDMNKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


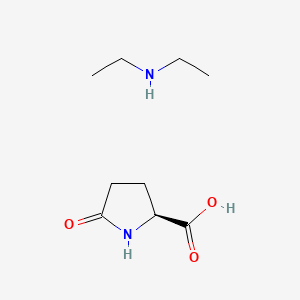
![2-Isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12686598.png)
